5-chloro-N-(5-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
“5-chloro-N-(5-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-N-(5-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-diketones.
Chlorination: Introduction of chlorine atoms using reagents like thionyl chloride or phosphorus pentachloride.
Substitution Reactions: Introducing the methylsulfanyl and carboxamide groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in transition metal catalysis.
Material Science: As a building block for advanced materials.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Medicine
Drug Development: Investigated as a lead compound for developing new pharmaceuticals.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: As a monomer or additive in polymer synthesis.
Mechanism of Action
The mechanism of action of “5-chloro-N-(5-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide” would depend on its specific application. For example:
Enzyme Inhibition: It might bind to the active site of an enzyme, blocking substrate access.
Antimicrobial Activity: It could disrupt cell membrane integrity or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methylphenyl derivatives: Compounds with similar aromatic substitution patterns.
Pyrimidine-4-carboxamides: Compounds with similar core structures but different substituents.
Uniqueness
Structural Features: The combination of chloro, methylsulfanyl, and carboxamide groups in a single molecule.
Reactivity: Unique reactivity patterns due to the presence of multiple functional groups.
Properties
Molecular Formula |
C13H11Cl2N3OS |
---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
5-chloro-N-(5-chloro-2-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H11Cl2N3OS/c1-7-3-4-8(14)5-10(7)17-12(19)11-9(15)6-16-13(18-11)20-2/h3-6H,1-2H3,(H,17,19) |
InChI Key |
PUVQQAMEQPNYBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NC(=NC=C2Cl)SC |
Origin of Product |
United States |
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